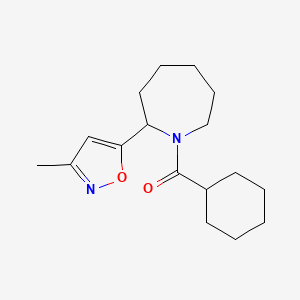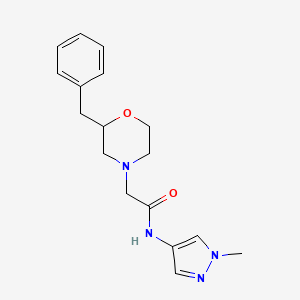![molecular formula C18H23N3O B5396538 (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5396538.png)
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 belongs to a class of drugs called protein kinase inhibitors, which target specific enzymes that are involved in the growth and survival of cancer cells and immune cells.
Wirkmechanismus
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and immune cells. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation and differentiation of B cells. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide binds to the active site of BTK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been shown to have potent anti-tumor activity in vitro and in vivo, with selective inhibition of BTK-dependent signaling pathways. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also been shown to modulate the function of immune cells, including B cells, T cells, and natural killer cells, leading to enhanced anti-tumor immunity. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has a favorable pharmacokinetic profile, with rapid absorption and distribution, and a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has several advantages for use in lab experiments, including its potent and selective inhibitory activity against BTK, its favorable pharmacokinetic profile, and its ability to modulate the function of immune cells. However, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide also has some limitations, including its potential toxicity and off-target effects, which may require careful dose selection and monitoring in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the development of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide, including the evaluation of its efficacy in combination with other anti-cancer agents and immunotherapies, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic and pharmacodynamic properties. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide may also have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Further preclinical and clinical studies are needed to fully explore the therapeutic potential of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide.
Synthesemethoden
The synthesis of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide involves a series of chemical reactions that start with the reaction of 3-tert-butyl-1H-pyrazole-5-carbaldehyde with methylamine to form the intermediate (3-tert-butyl-1H-pyrazol-5-yl)methylamine. The intermediate is then reacted with 3-phenylacryloyl chloride to yield (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide. The synthesis of (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been published in several scientific journals and is considered to be a reliable and reproducible method.
Wissenschaftliche Forschungsanwendungen
(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been extensively studied in preclinical and clinical trials for the treatment of cancer and autoimmune diseases. In preclinical studies, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has shown potent inhibitory activity against several cancer cell lines, including lymphoma, leukemia, and solid tumors. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
In clinical trials, (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has been evaluated in patients with relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has shown promising results in these trials, with a favorable safety profile and significant anti-tumor activity. (2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide has also been evaluated in phase 1 trials for the treatment of autoimmune diseases, with encouraging results in patients with rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)16-12-15(19-20-16)13-21(4)17(22)11-10-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILKTVSLFWGXFO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methylbenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5396457.png)
![(3aR*,7aS*)-5-methyl-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5396462.png)
![2-methyl-2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,3-diol](/img/structure/B5396478.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-propionyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5396492.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5396497.png)

![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5396510.png)
![3,4-dimethyl-6-({[2-(methylthio)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5396512.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5396544.png)

![ethyl 1-[2-(2-allyl-4-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396553.png)
![6-(2-hydroxyethyl)-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5396559.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5396561.png)
![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)